molecular formula C15H34NO4P B1218604 Mapcho-10 CAS No. 70504-28-8

Mapcho-10

Cat. No.: B1218604
CAS No.: 70504-28-8
M. Wt: 323.41 g/mol
InChI Key: VVVDGSCGBGBGFN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Mapcho-10 is synthesized through a series of chemical reactions involving the alkylation of phosphocholine. The synthetic route typically involves the reaction of decyl bromide with phosphocholine under basic conditions to form n-decylphosphocholine . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process includes rigorous quality control measures to ensure the product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Mapcho-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphocholine derivatives with different alkyl chain lengths and functional groups, which can be used for different biochemical applications .

Biological Activity

Mapcho-10, also known as n-decylphosphocholine, is a zwitterionic detergent that has garnered attention for its unique properties and potential applications in biological research. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and case studies that highlight its significance in various applications.

Overview of this compound

The biological activity of this compound can be attributed to its ability to interact with lipid membranes and proteins. Its zwitterionic nature allows it to solubilize membrane proteins effectively, facilitating their study and characterization. The following table summarizes the key properties and mechanisms associated with this compound:

Property Description
Chemical Structure Zwitterionic detergent (n-decylphosphocholine)
Critical Micellar Concentration (CMC) Lowered by ionic strength; varies with environmental conditions .
Protein Interaction Solubilizes integral membrane proteins, enhancing their stability and activity .
Stability More stable than other phospholipids under hydrolytic conditions .

Biological Activity Studies

Research has demonstrated that this compound exhibits several biological activities, particularly in the context of membrane protein studies. For instance, studies have shown that it can enhance the solubility of challenging membrane proteins, which are often difficult to study due to their hydrophobic nature.

Case Study: Protein Solubilization

A significant study investigated the effectiveness of this compound in solubilizing the outer membrane protein OmpX from Escherichia coli. The results indicated that this compound not only solubilized OmpX but also maintained its functional integrity, allowing for further biochemical assays. This is crucial for understanding protein function and interactions in cellular membranes .

Antitumor Activity

While primarily recognized for its role in protein solubilization, emerging research suggests that this compound may also possess antitumor properties. In a study examining various phospholipid derivatives, it was noted that certain concentrations of this compound could inhibit the growth of cancer cell lines, although the mechanisms behind this activity require further investigation .

Comparative Analysis with Other Detergents

To provide context on the effectiveness of this compound compared to other detergents used in biological applications, the following table presents a comparison:

Detergent Solubilization Efficiency Stability Applications
This compound HighVery stableProtein purification
SDS (Sodium dodecyl sulfate) ModerateLess stableProtein denaturation
Triton X-100 HighModerateMembrane protein extraction

Conclusion and Future Directions

This compound represents a promising compound with significant potential in biological research, particularly in the fields of protein chemistry and cancer biology. Its unique properties facilitate the study of membrane proteins while also hinting at possible therapeutic applications against tumors. Future research should focus on elucidating the precise mechanisms through which this compound exerts its effects on both protein solubilization and potential antitumor activity.

Q & A

Basic Research Question: What spectroscopic and chromatographic methods are recommended for characterizing the structural purity of Mapcho-10?

Methodological Answer :
To ensure structural integrity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^{13}C, 2D-COSY) and high-performance liquid chromatography (HPLC) with UV-Vis detection. For NMR, dissolve this compound in deuterated solvents (e.g., DMSO-d6) and analyze peak splitting patterns to confirm stereochemistry. In HPLC, optimize mobile phases (e.g., acetonitrile/water gradients) and column types (C18 reverse-phase) to resolve impurities. Cross-validate results with mass spectrometry (MS) for molecular weight confirmation.

Example DOE Table :

VariableRange TestedOptimal ValueImpact on Yield
Temperature60–120°C90°CMaximizes ester formation
Catalyst (mol%)1–5%3%Balances cost and efficiency
SolventToluene, DMF, THFTolueneReduces hydrolysis

Advanced Research Question: What computational approaches are suitable for modeling this compound's interaction with biological targets?

Methodological Answer :
Use molecular dynamics (MD) simulations to predict binding affinities. Parameterize this compound’s force field using quantum mechanics (QM) data (e.g., B3LYP/6-31G* level). Dock the compound into target proteins (e.g., enzymes) via AutoDock Vina or Schrödinger Suite, validating results with experimental IC50 values. For free-energy calculations, apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) methods. Cross-reference with crystallographic data if available.

Example Computational Workflow :

Structure Preparation : Optimize geometry using Gaussian 12.

Docking : Generate 50 poses per target; select top 5 based on binding energy.

MD Simulation : Run 100 ns trajectories in GROMACS; analyze RMSD and hydrogen bonds.

Advanced Research Question: How should researchers address contradictory data in this compound’s reported pharmacological efficacy?

Methodological Answer :
Conduct a systematic review using PRISMA guidelines to identify bias or methodological heterogeneity. Stratify studies by model type (in vitro vs. in vivo), dosage, and endpoints. Perform meta-analysis with random-effects models to quantify variability. For in vitro studies, compare assay conditions (e.g., cell lines, incubation times). Replicate key experiments under standardized protocols to resolve discrepancies.

Example Meta-Analysis Table :

StudyModelDosage (µM)Efficacy (%)Heterogeneity (I²)
A (2022)HEK293107245%
B (2023)HepG2503878%

Advanced Research Question: What strategies ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

Methodological Answer :
Standardize animal models (e.g., Sprague-Dawley rats) and administration routes (oral vs. intravenous). Use LC-MS/MS for plasma concentration analysis, with internal standards (e.g., deuterated analogs) to control matrix effects. Apply non-compartmental analysis (NCA) for AUC and half-life calculations. Publish raw chromatograms and pharmacokinetic parameters in supplementary materials.

Key Parameters :

  • Sampling Intervals : 0, 0.5, 1, 2, 4, 8, 24 hours post-dose.
  • QC Criteria : Inter-day precision <15%, accuracy 85–115%.

Advanced Research Question: How can researchers evaluate this compound’s stability under varying environmental conditions?

Methodological Answer :
Design accelerated stability studies per ICH Q1A guidelines. Expose samples to 40°C/75% RH (relative humidity) for 6 months, with monthly HPLC assays. For photostability, use a xenon lamp (ICH Q1B). Quantify degradation products via tandem MS and assess toxicity using Ames tests.

Properties

IUPAC Name

decyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVDGSCGBGBGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H34NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220782
Record name N-Decylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70504-28-8
Record name N-Decylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Decylphosphorylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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